molecular formula C15H9IN4O4 B11708322 4-Iodo-N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide

4-Iodo-N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide

Cat. No.: B11708322
M. Wt: 436.16 g/mol
InChI Key: KRCINVRYVOHXRM-UHFFFAOYSA-N
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Description

4-Iodo-N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the iodo, nitro, and benzohydrazide groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like recrystallization and chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the iodo group could result in various substituted indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Iodo-N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, they may bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C15H9IN4O4

Molecular Weight

436.16 g/mol

IUPAC Name

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-4-iodobenzamide

InChI

InChI=1S/C15H9IN4O4/c16-9-3-1-8(2-4-9)14(21)19-18-13-11-7-10(20(23)24)5-6-12(11)17-15(13)22/h1-7,17,22H

InChI Key

KRCINVRYVOHXRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)I

Origin of Product

United States

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